molecular formula C5H4O2S2 B13968952 4-Sulfanylthiophene-3-carboxylic acid CAS No. 98077-07-7

4-Sulfanylthiophene-3-carboxylic acid

Cat. No.: B13968952
CAS No.: 98077-07-7
M. Wt: 160.2 g/mol
InChI Key: ZOQGHNXZLLVLHW-UHFFFAOYSA-N
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Description

4-Sulfanylthiophene-3-carboxylic acid is a heterocyclic compound containing a thiophene ring substituted with a carboxylic acid group at the 3-position and a sulfanyl group at the 4-position. Thiophene derivatives are known for their wide range of biological and industrial applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 4-Sulfanylthiophene-3-carboxylic acid, can be achieved through various methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . The Fiesselmann synthesis involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired derivative and its intended application.

Chemical Reactions Analysis

Types of Reactions

4-Sulfanylthiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are often used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

4-Sulfanylthiophene-3-carboxylic acid and its derivatives have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Sulfanylthiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets and pathways, such as enzymes or receptors, to exert its effects. The exact mechanism can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

4-Sulfanylthiophene-3-carboxylic acid can be compared with other thiophene derivatives, such as:

The presence of the sulfanyl group in this compound makes it unique and may contribute to its specific chemical and biological properties.

Properties

CAS No.

98077-07-7

Molecular Formula

C5H4O2S2

Molecular Weight

160.2 g/mol

IUPAC Name

4-sulfanylthiophene-3-carboxylic acid

InChI

InChI=1S/C5H4O2S2/c6-5(7)3-1-9-2-4(3)8/h1-2,8H,(H,6,7)

InChI Key

ZOQGHNXZLLVLHW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CS1)S)C(=O)O

Origin of Product

United States

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